Ploglitazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pioglitazone is an oral anti-hyperglycemic agent belonging to the thiazolidinedione class of drugs. It is primarily used to treat type 2 diabetes mellitus by improving insulin sensitivity in tissues such as adipose tissue, skeletal muscle, and liver . Pioglitazone was patented in 1985 and came into medical use in 1999 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pioglitazone can be synthesized through various methods, including high-performance thin-layer chromatography (HPTLC) and reverse-phase high-performance liquid chromatography (RP-HPLC) . These methods involve the use of acetonitrile, methanol, propyl alcohol, and ammonium acetate solutions as mobile phases . The reaction conditions are optimized to ensure precision, accuracy, specificity, and robustness .

Industrial Production Methods: Industrial production of pioglitazone involves the use of advanced chromatographic techniques to ensure high purity and yield. The RP-HPLC method is commonly used for the quantitative determination of pioglitazone in bulk and marketed formulations . This method offers simplicity, sensitivity, selectivity, precision, and accuracy .

Chemical Reactions Analysis

Types of Reactions: Pioglitazone undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolic activation and deactivation in the body.

Common Reagents and Conditions: Common reagents used in the chemical reactions of pioglitazone include acetonitrile, methanol, and ammonium acetate . The reaction conditions are carefully controlled to ensure the desired outcomes, such as the formation of specific metabolites.

Major Products Formed: The major products formed from the chemical reactions of pioglitazone include its active metabolites, which are responsible for its therapeutic effects . These metabolites are formed through the oxidation and reduction of the parent compound.

Scientific Research Applications

Pioglitazone has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the effects of thiazolidinediones on glucose and lipid metabolism . In biology, pioglitazone is used to investigate the molecular mechanisms underlying insulin sensitivity and resistance . In medicine, it is used to treat type 2 diabetes mellitus and has shown potential in the treatment of non-alcoholic fatty liver disease and cardiovascular diseases . In industry, pioglitazone is used in the development of new anti-diabetic drugs and formulations .

Mechanism of Action

Pioglitazone exerts its effects by selectively stimulating the nuclear receptor peroxisome proliferator-activated receptor gamma (PPAR-γ) in target tissues for insulin action . Activation of PPAR-γ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This leads to improved insulin sensitivity and better glycemic control .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to pioglitazone include other thiazolidinediones such as rosiglitazone, troglitazone, and ciglitazone . These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and side effect profiles.

Uniqueness of Pioglitazone: Pioglitazone is unique among thiazolidinediones due to its favorable safety profile and efficacy in improving insulin sensitivity . Unlike rosiglitazone, which has been associated with an increased risk of cardiovascular events, pioglitazone has shown a lower risk of adverse cardiovascular outcomes . Additionally, pioglitazone has demonstrated potential benefits in the treatment of non-alcoholic fatty liver disease and cardiovascular diseases .

Properties

Molecular Formula |

C20H21NO3S |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

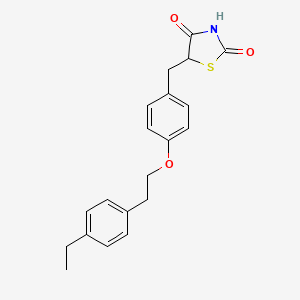

5-[[4-[2-(4-ethylphenyl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C20H21NO3S/c1-2-14-3-5-15(6-4-14)11-12-24-17-9-7-16(8-10-17)13-18-19(22)21-20(23)25-18/h3-10,18H,2,11-13H2,1H3,(H,21,22,23) |

InChI Key |

CZKMWGGUVIBIOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.